Limonoic acid

Food Science Flavour Chemistry Citrus Juice Processing

Researchers modelling citrus juice delayed bitterness or enzymatic debittering must use authentic limonoic acid-not limonin. Limonin is intensely bitter (detection threshold 0.5-6 ppm) and is not recognized by the debittering enzyme limonoate dehydrogenase. • Non-bitter biosynthetic precursor of limonin; direct substrate for limonoate dehydrogenase • Intact A-ring lactone with open D-ring aligns with GST induction SAR requirements • Established HPLC methods available for pH-dependent conversion monitoring

Molecular Formula C26H34O10
Molecular Weight 506.5 g/mol
Cat. No. B1200882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimonoic acid
Molecular FormulaC26H34O10
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)CO)CCC(C34C(O4)C(=O)O)(C)C(C5=COC=C5)O)C)C
InChIInChI=1S/C26H34O10/c1-22(2)15-9-16(28)24(4)14(25(15,12-27)17(35-22)10-18(29)30)5-7-23(3,19(31)13-6-8-34-11-13)26(24)20(36-26)21(32)33/h6,8,11,14-15,17,19-20,27,31H,5,7,9-10,12H2,1-4H3,(H,29,30)(H,32,33)/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1
InChIKeyWOJQWDNWUNSRTA-MSGMIQHVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Limonoic Acid: Chemical Identity and Limonoid Classification


Limonoic acid (CHEBI:16419, PubChem CID 439529) is a naturally occurring limonoid—a highly oxygenated tetracyclic triterpenoid—belonging to the furanolactone subclass [1]. It exists as a dicarboxylic acid bearing an epoxide and furan ring, with molecular formula C₂₆H₃₄O₁₀ and a molecular weight of 506.5 g/mol [1][2]. In citrus fruit tissues, limonoic acid predominantly occurs as limonoate A-ring lactone (LARL), a monolactone form that serves as the direct, non-bitter biosynthetic precursor to the intensely bitter limonin (limonoic acid di-delta-lactone) [3]. This precursor–product relationship with limonin distinguishes limonoic acid from other citrus limonoids such as nomilin, obacunone, and deacetylnomilin, each of which occupies distinct branch points in the limonoid biosynthetic network [3].

Why Limonin Cannot Substitute for Limonoic Acid


Limonoic acid (as its A-ring lactone) and limonin are chemically interconvertible through pH-dependent D-ring lactonization/hydrolysis, yet they are functionally non-interchangeable in critical applications [1]. Limonin is intensely bitter (human detection threshold approximately 0.5–6 ppm), whereas limonoate A-ring lactone is non-bitter [1][2]. This single property determines usability in citrus juice processing, flavour chemistry, and sensory research—substituting limonin for LARL would introduce bitterness artefacts. Furthermore, limonoate A-ring lactone is the physiological substrate for the debittering enzyme limonoate dehydrogenase; limonin is not recognized by this enzyme [3]. In chemoprevention research, structure–activity studies indicate that an intact A-ring lactone (as in LARL) and an opened D-ring are structural determinants for glutathione S-transferase (GST) induction, a property attenuated in the closed D-ring dilactone limonin [4]. Generic substitution therefore compromises both functional endpoints and mechanistic interpretation.

Limonoic Acid: Differentiating Evidence vs. Limonoids


LARL vs. Limonin: Binary Bitterness Difference

Limonoate A-ring lactone (LARL), the predominant form of limonoic acid in intact citrus fruit, is non-bitter, whereas its D-ring-closed dilactone counterpart, limonin, is intensely bitter with a human sensory detection threshold of 0.5–6 ppm and objectionable bitterness at 8–12 ppm [1][2]. Intact fruit tissues contain LARL, not limonin; bitterness ("delayed bitterness") develops only upon juice extraction when acidic conditions (pH < 6.5) and the enzyme limonin D-ring lactone hydrolase catalyse LARL conversion to limonin [3]. This binary sensory difference is absolute: LARL has no detectable bitterness at any concentration, whereas limonin is detectable at sub-ppm levels.

Food Science Flavour Chemistry Citrus Juice Processing

LARL: Exclusive Substrate for Limonoate Dehydrogenase

Limonoate dehydrogenase (LDase) catalyses the irreversible conversion of the bitter precursor limonoate A-ring lactone to non-bitter 17-dehydrolimonoate A-ring lactone, representing the key enzymatic debittering reaction in citrus [1]. Critically, LDase does not accept limonin (limonoate D-ring lactone) as a substrate—the enzyme is specific for the A-ring monolactone form [1]. In Rhodococcus fascians, LDase activity was inducible upon growth on limonoate but not other limonoids, and chloramphenicol abolished this induction, confirming that limonoate A-ring lactone is the physiological inducer and substrate [2]. Patent US3869345A explicitly exploits this specificity for juice debittering: the enzyme is applied to convert LARL to 17-dehydrolimonoate A-ring lactone before acidic lactonization can generate bitter limonin [3].

Enzymology Biotransformation Debittering Technology

Physicochemical Properties: LARL vs. Limonin

Limonoate A-ring lactone (C₂₆H₃₂O₉, MW 488.53) and limonin (C₂₆H₃₀O₈, MW 470.51) differ substantially in computed physicochemical properties that influence extraction, chromatographic behaviour, and formulation [1]. LARL has a lower predicted logP (1.24, ACD/LogP) compared to limonin (ALOGPS logP 3.47; ChemAxon logP 2.46) [2]. More importantly, LARL exhibits pronounced pH-dependent lipophilicity: ACD/LogD shifts from −0.52 at pH 5.5 to −1.95 at pH 7.4, reflecting its weakly acidic character (pKa ~4.07), whereas limonin remains predominantly neutral across physiological pH (predicted pKa ~17.6, physiological charge 0) [2]. Water solubility: LARL is 0.14 g/L (ALOGPS) vs. limonin 0.08 g/L [2]. Hydrogen bond donor count: LARL has 2 H-bond donors (two free –OH/–COOH groups) vs. limonin with 0 H-bond donors [2].

Analytical Chemistry Formulation Science Pharmacokinetics

GST Induction SAR: LARL vs. Limonin

Structure–activity studies on citrus limonoids as glutathione S-transferase (GST) inducers revealed that an intact A-ring is necessary for enzyme induction, whereas an opened D-ring and/or glucosylation at C-17 significantly reduces GST-inducing activity [1]. Limonoid aglycones were more effective inducers than their glucosides. Nomilin and aglycone mixtures were the most potent inducers [1]. While LARL was not tested as an isolated compound in the GST induction panel, its structural features—an intact A-ring lactone with an opened D-ring (free carboxylic acid)—align with the SAR criteria for maximal GST induction, in contrast to limonin where both A- and D-rings are closed as lactones [1]. In related in vivo studies, nomilin (also bearing an intact A-ring with opened D-ring) significantly induced GST activity by 280% in intestine and 75% in stomach [2].

Chemoprevention Detoxification Enzymes Structure-Activity Relationship

LARL: Obligate Intermediate in Limonoid Biosynthesis

In the limonoid biosynthetic pathway of Citrus species, limonoate A-ring lactone (LARL) is the obligate intermediate immediately upstream of limonin and limonin glucoside formation [1]. Quantitative HPLC analysis of 'Rio Red' grapefruit tissues demonstrated that LARL content decreased during late fruit growth and maturation while limonin 17-β-D-glucopyranoside (LG) increased concomitantly, establishing a precursor→product relationship [1]. The conversion of LARL to limonin is governed by pH (<6.5) and limonin D-ring lactone hydrolase, and the subsequent glucosylation of limonin to the non-bitter LG represents the natural debittering mechanism in maturing fruit [1][2]. In contrast, the related A-ring lactone nomilinoate A-ring lactone feeds into the nomilin branch of the pathway and does not contribute to limonin-associated delayed bitterness [3].

Plant Biochemistry Citrus Physiology Limonoid Biosynthesis

pH-Dependent Substrate Preference: Limonoate vs. Limonin

Rhodococcus fascians exhibits a pH-dependent substrate preference between limonoate (the ionized form of limonoic acid) and limonin. At pH 7.0, the best substrate was limonoate; at pH 4.0–5.5, limonin became the preferred substrate [1]. This pH-governed substrate switching has direct implications for juice debittering process design: microbial degradation of limonin cannot commence until the natural precursor limonoate A-ring lactone has first been acid-catalysed to limonin, with the equilibrium displacement governed by juice pH [1]. This provides a quantifiable process parameter: at neutral pH, limonoate is directly accessible for enzymatic degradation via limonoate dehydrogenase, bypassing the bitter limonin intermediate entirely [2].

Microbial Biotechnology Bioremediation Juice Debittering

Limonoic Acid: Application Scenarios for Research and Industry


Delayed Bitterness Research and Debittering Processes

Limonoic acid (as limonoate A-ring lactone, LARL) is the authentic, non-bitter precursor of limonin and the direct substrate for the debittering enzyme limonoate dehydrogenase [1][2]. Researchers modelling delayed bitterness kinetics or developing enzymatic/microbial debittering processes must use LARL—not limonin—as the starting material. At pH <6.5, LARL converts to bitter limonin via endogenous limonin D-ring lactone hydrolase; at neutral pH, limonoate dehydrogenase directly converts LARL to non-bitter 17-dehydrolimonoate A-ring lactone, bypassing limonin formation entirely [1][3]. Quantitative HPLC methods for LARL determination in juice matrices are established, enabling precise monitoring of conversion kinetics [4].

Phase II Detoxification Enzyme Induction Studies

The unique structural topology of limonoate A-ring lactone—an intact A-ring lactone with an opened D-ring (free carboxylic acid)—aligns with SAR requirements for glutathione S-transferase (GST) induction, in contrast to the closed-dilactone limonin which shows attenuated activity [5]. While direct comparative GST induction data for isolated LARL are not yet published, the class-level SAR evidence positions LARL as a mechanistically informative tool compound for probing the structural determinants of limonoid-mediated phase II enzyme induction [5]. Procurement of LARL rather than limonin enables researchers to test the specific hypothesis that A-ring integrity plus D-ring opening is sufficient for GST induction.

Limonoid Biosynthesis and Metabolic Engineering

Limonoate A-ring lactone is the obligate intermediate at a critical branch point in citrus limonoid biosynthesis—downstream of nomilin/obacunone and upstream of limonin and limonin glucoside [6]. Its levels decrease during fruit maturation as limonin glucoside accumulates, providing a quantifiable marker of metabolic flux through the pathway [5]. Researchers engineering low-bitter citrus varieties or studying limonoid metabolic regulation require authentic LARL as an analytical standard and as a substrate for pathway enzymes (limonin D-ring lactone hydrolase, limonoate dehydrogenase, limonoid UDP-glucosyltransferase) [2][6].

Microbial Biotransformation and Biocatalyst Screening

The pH-dependent substrate preference of Rhodococcus fascians—limonoate as preferred substrate at pH 7.0 vs. limonin at pH 4.0–5.5—provides a quantitative process parameter for screening microbial strains capable of limonoid degradation [7]. Industrial developers of microbial debittering biocatalysts should use limonoate (the ionized form of limonoic acid) for screening campaigns conducted at neutral pH, as limonin is poorly utilized under these conditions [7]. The established HPLC separation of limonoate, limonoate A-ring lactone, limonoate D-ring lactone, and 17-dehydrolimonoate A-ring lactone enables comprehensive biotransformation monitoring [8].

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